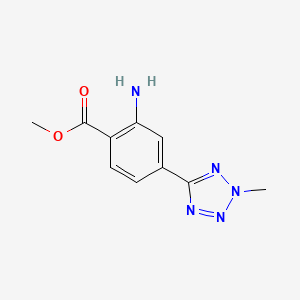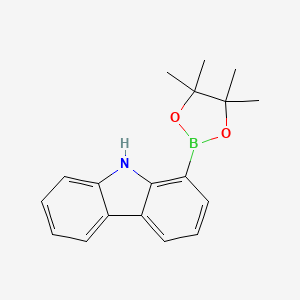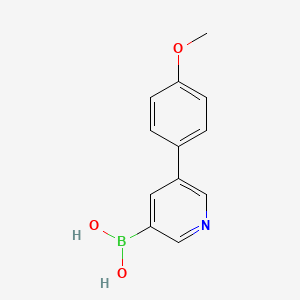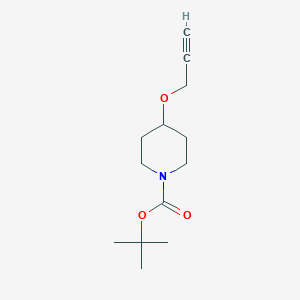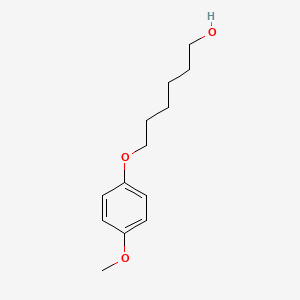
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzaldehyde
Overview
Description
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzaldehyde is a useful research compound. Its molecular formula is C14H16BF3O3 and its molecular weight is 300.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Characterization : This compound and its derivatives have been synthesized and characterized using various techniques. For instance, Huang et al. (2021) detailed the synthesis and crystal structure of related boric acid ester intermediates, utilizing methods like FTIR, NMR spectroscopy, and X-ray diffraction. Density functional theory (DFT) was employed for molecular structure calculation, confirming the consistency of the molecular structures with crystal structures determined by X-ray diffraction (Huang et al., 2021).
Vibrational Properties Studies : Wu et al. (2021) synthesized similar compounds, performing vibrational properties studies and DFT calculations. This research provided insights into the spectroscopic data, geometrical parameters, and physicochemical properties of these compounds (Wu et al., 2021).
Catalytic Applications
- Pd-catalyzed Borylation : Takagi and Yamakawa (2013) explored the synthesis of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes through the Pd-catalyzed borylation of aryl bromides. This method proved effective for borylation of aryl bromides with sulfonyl groups, suggesting potential applications in organic synthesis and catalysis (Takagi & Yamakawa, 2013).
Sensing and Detection Applications
Detection of Hydrogen Peroxide Vapor : Fu et al. (2016) developed an organic thin-film fluorescence probe using a derivative of this compound for detecting hydrogen peroxide vapor. This study highlights the potential use of such compounds in sensitive detection applications (Fu et al., 2016).
Fluorescence Probes for Detection : Lampard et al. (2018) synthesized a series of boronate ester fluorescence probes based on a similar structure for detecting hydrogen peroxide. These probes showed varied fluorescence responses, demonstrating the compound’s potential in analytical chemistry (Lampard et al., 2018).
Biological and Medical Applications
Antifungal and Antibacterial Bioactivity : Irving et al. (2003) investigated the antifungal and antibacterial properties of novel cyclic diamines containing boronate esters, including derivatives of the target compound. This suggests potential pharmaceutical applications (Irving et al., 2003).
Cytotoxicity and Cellular Uptake : Morrison et al. (2010) conducted studies on boronated phosphonium salts containing derivatives of the compound. They evaluated cytotoxicity and cellular uptake, important for understanding the biomedical implications of these compounds (Morrison et al., 2010).
Mechanism of Action
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown . Understanding the biochemical pathways influenced by this compound would provide valuable insights into its mechanism of action and potential therapeutic applications.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . .
Properties
IUPAC Name |
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BF3O3/c1-12(2)13(3,4)21-15(20-12)11-6-5-10(14(16,17)18)7-9(11)8-19/h5-8H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPQHPPDNCNRJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(F)(F)F)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BF3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



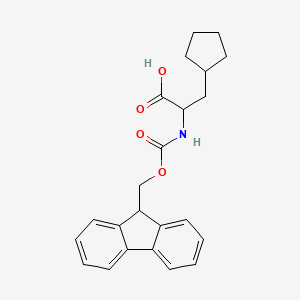

![2-(1-Phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid](/img/structure/B3091846.png)
![2-(Tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B3091852.png)

